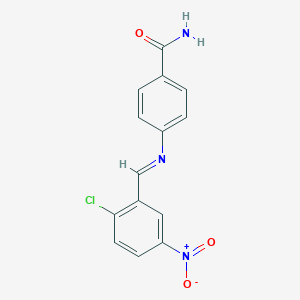
4-({2-chloro-5-nitrobenzylidene}amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({2-chloro-5-nitrobenzylidene}amino)benzamide is an organic compound with the molecular formula C14H10ClN3O3 It is characterized by the presence of a benzamide group attached to a benzylideneamino moiety, which is further substituted with chloro and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-chloro-5-nitrobenzylidene}amino)benzamide typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 4-aminobenzamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of a Lewis acid catalyst, such as zinc chloride, in an organic solvent like ethanol. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can further improve the sustainability of the production process.
化学反应分析
Types of Reactions
4-({2-chloro-5-nitrobenzylidene}amino)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzylideneamino moiety can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-(2-Chloro-5-aminobenzylideneamino)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzylideneamino moiety.
科学研究应用
4-({2-chloro-5-nitrobenzylidene}amino)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
作用机制
The mechanism of action of 4-({2-chloro-5-nitrobenzylidene}amino)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the benzylideneamino moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, ultimately resulting in the desired therapeutic effect.
相似化合物的比较
Similar Compounds
- 4-(2-Chloro-5-nitrobenzylideneamino)benzonitrile
- 4-(2-Chloro-5-nitrobenzylideneamino)benzenesulfonamide
- 4-(2-Chloro-5-nitrobenzylideneamino)phenol
Uniqueness
4-({2-chloro-5-nitrobenzylidene}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro substituents enhances its reactivity and potential for diverse chemical transformations. Additionally, the benzamide moiety provides a versatile scaffold for further modifications, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C14H10ClN3O3 |
|---|---|
分子量 |
303.7g/mol |
IUPAC 名称 |
4-[(2-chloro-5-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10ClN3O3/c15-13-6-5-12(18(20)21)7-10(13)8-17-11-3-1-9(2-4-11)14(16)19/h1-8H,(H2,16,19) |
InChI 键 |
REUQLOXIHQTSBK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC(=CC=C1C(=O)N)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















